3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone
Description
The compound “3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone” is a sulfur-containing thiophene derivative characterized by two distinct thienyl (C₄H₃S) moieties linked via sulfanyl (‒S‒) groups and a propanone backbone. Its structure features:
- Sulfanyl bridges: The ethylsulfanyl and propylsulfanyl groups enhance molecular flexibility and may influence redox properties or metal-binding capacity.
- Ketone functionality: The 3-oxo group in the propyl chain and the terminal propanone group suggest reactivity in nucleophilic additions or hydrogen bonding.
Its synthesis likely involves multi-step thiol-ene coupling or nucleophilic substitution reactions, as inferred from analogous sulfur-containing compounds .
Properties
IUPAC Name |
3-[2-(3-oxo-3-thiophen-2-ylpropyl)sulfanylethylsulfanyl]-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S4/c17-13(15-3-1-7-21-15)5-9-19-11-12-20-10-6-14(18)16-4-2-8-22-16/h1-4,7-8H,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXFPTNLKHRFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCSCCSCCC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone represents a unique molecular structure with potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action based on recent studies and findings.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₄O₂S₂
- IUPAC Name : this compound
Structural Features
The compound features:
- Two thienyl rings that enhance its reactivity and biological activity.
- Sulfanyl groups which are known to contribute to various biological mechanisms.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to This compound . The following table summarizes the antibacterial efficacy against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 44 nM | |
| Escherichia coli | 180 nM | |
| Proteus mirabilis | Not tested |
The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways, potentially through inhibition of specific enzymes involved in these processes.
Antifungal Activity
In addition to antibacterial properties, compounds with similar structures have shown antifungal activities. For instance, derivatives of thienyl compounds have demonstrated effectiveness against common fungal pathogens.
Case Study: Antifungal Screening
A study highlighted the antifungal activity of thienyl derivatives against Candida albicans, with results indicating significant inhibition at concentrations comparable to those effective against bacteria. The exact MIC values were not provided but suggested promising potential for therapeutic applications.
Cytotoxicity and Safety Profile
While evaluating the biological activity, it is crucial to consider the cytotoxicity of the compound. Preliminary assessments indicate that at therapeutic concentrations, the compound exhibits low cytotoxic effects on mammalian cells, making it a candidate for further development in antimicrobial therapies.
Recent Advances
Research has focused on synthesizing new derivatives of thienyl compounds to enhance their biological activities. Studies suggest that modifications in the sulfanyl groups or thienyl ring substitutions can lead to improved efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Comparative Analysis
Electron-Deficient vs. Electron-Rich Moieties :
- The target compound’s thienyl groups contrast with TPSA’s pyrimidine-thienyl hybrid, which introduces electron deficiency for enhanced enzyme binding .
- Rotigotine’s tetrahydro-naphthol core provides a rigid aromatic system absent in the target compound, favoring receptor specificity .
Sulfur Functionality :
- Sulfanyl linkages in the target compound differ from TPSA’s acetyl-sulfanyl bridge, which may reduce metabolic stability compared to the latter’s carboxylic acid terminus .
- Fluorinated sulfonyl groups in the pentanedione derivative () exhibit higher environmental persistence than the target’s aliphatic sulfanyl chains.
Biological Relevance: While TPSA and Rotigotine have validated biological roles (enzyme inhibition and dopamine agonism, respectively), the target compound’s activity remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
